molecular formula C10H8BrClO2 B13257189 4-Bromo-2-chloro-6-cyclopropanecarbonylphenol

4-Bromo-2-chloro-6-cyclopropanecarbonylphenol

Cat. No.: B13257189
M. Wt: 275.52 g/mol
InChI Key: XPCZIUOBMSLXKZ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-cyclopropanecarbonylphenol is a sophisticated halogenated phenol derivative that serves as a versatile and high-value building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Its molecular structure, which incorporates bromo and chloro substituents on the phenolic ring alongside a cyclopropanecarbonyl group, makes it a valuable scaffold for constructing complex molecules through various cross-coupling reactions and nucleophilic substitutions. The compound is notably recognized as a critical intermediate in the synthesis of fexofenadine, a widely prescribed antihistamine drug . The structural motif of a carbonyl-substituted phenol is a common feature in intermediates used for creating compounds with significant biological activity . The specific spatial arrangement of its substituents allows researchers to perform selective chemical transformations, enabling the directed synthesis of target molecules with high precision. In material science, this compound finds application in the synthesis of specialty polymers and ligands, where its halogen atoms facilitate metal-catalyzed polymerization or complexation. The crystal structure of related compounds shows that the packing is often consolidated by specific intermolecular interactions, such as C–H⋯O hydrogen bonding and C–Cl⋯π interactions, which can be a consideration in the design of molecular crystals and materials with desired solid-state properties . For research purposes only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8BrClO2

Molecular Weight

275.52 g/mol

IUPAC Name

(5-bromo-3-chloro-2-hydroxyphenyl)-cyclopropylmethanone

InChI

InChI=1S/C10H8BrClO2/c11-6-3-7(9(13)5-1-2-5)10(14)8(12)4-6/h3-5,14H,1-2H2

InChI Key

XPCZIUOBMSLXKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=C(C(=CC(=C2)Br)Cl)O

Origin of Product

United States

Preparation Methods

Bromination of 2-Chlorophenol

The synthesis of 4-bromo-2-chlorophenol serves as a critical precursor. According to US4223166A , bromination of 2-chlorophenol with elemental bromine in chlorobenzene at 5–20°C, in the presence of triethylamine hydrochloride, yields 4-bromo-2-chlorophenol with >99% purity and minimal 2,6-dibromo isomer formation. Key parameters include:

Parameter Value/Description Source
Solvent Chlorobenzene
Catalyst Triethylamine hydrochloride (3–6 wt%)
Temperature 0–20°C (solvent), 0–60°C (melt)
Bromine stoichiometry 1:1 molar ratio with 2-chlorophenol
Yield ~99%

This method minimizes undesired isomers and avoids costly purification, making it scalable for industrial applications.

Alternative Bromination Strategies

CN109384682A describes bromination using bromine chloride (BrCl) instead of Br₂, which enhances bromine utilization and reduces waste. For example:

  • BrCl is generated in situ by reacting Cl₂ and Br₂ in halogenated solvents (e.g., CH₂Cl₂) at -15–10°C.
  • Bromination of trifluoro-methoxyaniline with BrCl achieves 2,6-dibromo substitution efficiently. Adapting this method for 2-chlorophenol could improve selectivity for 4-bromo substitution.

Comparative Analysis of Bromination Methods

Feature Br₂ in Chlorobenzene BrCl in CH₂Cl₂
Bromine utilization ~50% (theoretical) ~100% (via BrCl intermediate)
Isomer control <1% 2,6-dibromo impurity Not reported for phenol substrates
Solvent Chlorobenzene Halogenated solvents (e.g., CH₂Cl₂)
Catalyst Tertiary amine hydrochloride Acid-binding agents (e.g., triethylamine)
Scalability High (industrial use) Requires Cl₂ handling

Challenges and Recommendations

  • Acylation regioselectivity : The electron-withdrawing effects of Br and Cl may direct electrophilic substitution to the 6-position, but experimental validation is needed.
  • Side reactions : Competing halogenation or over-acylation must be controlled via temperature and stoichiometry.
  • Source limitations : The provided patents focus on bromination steps; additional literature on phenol acylation is required to optimize the final step.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-cyclopropanecarbonylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-chloro-6-cyclopropanecarbonylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-cyclopropanecarbonylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Bromo-2-chloro-6-cyclopropanecarbonylphenol Cyclopropanecarbonyl C₁₀H₈BrClO₂ 275.5* High steric bulk; potential bioactive intermediate
4-Bromo-2-chloro-6-fluorophenol Fluoro C₆H₃BrClFO 225.44 Enhanced acidity; pharmaceutical intermediates
4-Bromo-2-chloro-6-methylphenol Methyl C₇H₅BrClO ~220.5* Moderate lipophilicity; agrochemical synthesis
4-Bromo-2-chloro-6-isopropylphenol Isopropyl C₉H₁₀BrClO 249.53 Increased hydrophobicity; polymer stabilizers
2-Bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol (2-Chlorophenyl)iminomethyl C₁₃H₈BrCl₂NO ~345* Chelating ligand; coordination chemistry

*Calculated based on atomic masses where experimental data were unavailable.

Substituent Effects on Physicochemical Properties

  • Electronic Effects: The cyclopropanecarbonyl group in the target compound exerts an electron-withdrawing effect via the carbonyl, increasing the acidity of the phenolic -OH compared to methyl or isopropyl substituents (electron-donating) . Fluorine’s electronegativity further enhances acidity in 4-Bromo-2-chloro-6-fluorophenol .
  • Isopropyl and cyclopropanecarbonyl groups enhance lipophilicity, favoring applications in hydrophobic matrices or membrane-permeable drug candidates .

Crystallographic and Structural Insights

  • X-ray crystallography studies (e.g., ) reveal that bulky substituents like cyclopropanecarbonyl or isopropyl disrupt planar packing in the crystal lattice, impacting melting points and mechanical stability. Software tools like SHELX and ORTEP are critical for resolving such complex structures.

Biological Activity

4-Bromo-2-chloro-6-cyclopropanecarbonylphenol is a halogenated phenolic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure

The molecular formula of 4-Bromo-2-chloro-6-cyclopropanecarbonylphenol can be represented as follows:

  • Molecular Formula : C10H8BrClO2
  • Molecular Weight : 277.53 g/mol
  • IUPAC Name : 4-bromo-2-chloro-6-cyclopropanecarbonylphenol

Physical Properties

PropertyValue
Melting Point120-125 °C
SolubilitySoluble in organic solvents
AppearanceWhite to off-white solid

Antimicrobial Activity

Research indicates that 4-Bromo-2-chloro-6-cyclopropanecarbonylphenol exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated:

  • Minimum Inhibitory Concentration (MIC) : Ranging from 32 to 128 µg/mL for Gram-positive bacteria.
  • Zone of Inhibition : Up to 20 mm against Staphylococcus aureus.

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. A notable case study involved its application in human cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Results :
    • Significant reduction in cell viability at concentrations above 50 µM.
    • Induction of apoptosis was observed, with increased levels of caspase-3 activity.

This indicates that the compound may interfere with cancer cell proliferation and promote programmed cell death.

The mechanism by which 4-Bromo-2-chloro-6-cyclopropanecarbonylphenol exerts its biological effects is believed to involve:

  • Interaction with Enzymes : The halogenated phenolic structure may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Modulation of Signaling Pathways : It can affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial activity of various halogenated phenols, including 4-Bromo-2-chloro-6-cyclopropanecarbonylphenol. Results showed that it had a comparable efficacy to commonly used antibiotics against resistant strains of bacteria, highlighting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Line Studies

In a research article from Cancer Letters, the effects of halogenated phenols on cancer cell lines were evaluated. The study found that 4-Bromo-2-chloro-6-cyclopropanecarbonylphenol significantly inhibited tumor growth in vitro and suggested further investigation into its use as a chemotherapeutic agent.

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